molecular formula C11H10Cl2N2OS B2821026 N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868370-14-3

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2821026
CAS No.: 868370-14-3
M. Wt: 289.17
InChI Key: KYADZFQZVPWIDH-KAMYIIQDSA-N
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Description

N-[(2Z)-4,6-Dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a heterocyclic compound featuring a benzothiazole core substituted with chlorine and methyl groups, coupled with a propanamide moiety. Its Z-configuration at the imine bond and electron-withdrawing chloro substituents confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX , WinGX ), NMR spectroscopy, and elemental analysis .

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c1-3-9(16)14-11-15(2)10-7(13)4-6(12)5-8(10)17-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYADZFQZVPWIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the condensation of 4,6-dichloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and amide functionalities. Below is a comparative analysis:

Benzamide Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Structural Differences : Lacks the benzothiazole ring and chlorine substituents. Contains an N,O-bidentate directing group.
    • Reactivity : Suited for metal-catalyzed C–H functionalization due to the directing group, unlike the target compound, which may favor electrophilic substitution at the electron-deficient benzothiazole core.
    • Characterization : Validated via X-ray crystallography and NMR, similar to the target compound .

Fentanyl Analogs ():

Examples:

  • N-(2-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Structural Differences : Feature piperidine and aryl groups instead of benzothiazole. Retain the propanamide backbone.
  • Applications : Opioid receptor agonists, highlighting the pharmacological versatility of propanamide derivatives. The target compound’s bioactivity remains unexplored but could differ due to its heterocyclic core .

Thiazole/Thiadiazole Derivatives ():

  • (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide :
    • Structural Differences : Incorporates a thiadiazocine-thiazole hybrid system and a pyridinyl group. Shares the propanamide group but with methoxyphenyl substituents.
    • Synthesis : Uses reductive conditions (lead powder, triethylamine), suggesting the target compound may require similar protocols for functional group transformations .

Triazole Derivatives ():

  • Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate: Structural Differences: Triazole core vs. benzothiazole. Spectroscopy: NMR signals for CH2 (δ 3.4 ppm) and NH2 (δ 4.3 ppm) differ from the target compound’s aromatic and imine proton environments .

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Applications
Target Compound Benzothiazole 4,6-Dichloro, 3-methyl Propanamide, Imine Underexplored (potential catalysis/drug design)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, hydroxy-tert-butyl N,O-Bidentate directing group Metal-catalyzed C–H functionalization
Ortho-fluoroisobutyryl fentanyl Piperidine-aryl 2-Fluorophenyl, phenethyl Propanamide Opioid receptor agonist
Thiadiazocin-thiazole-propanamide Thiadiazocin-thiazole 4-Fluorophenyl, dimethoxyphenyl Propanamide Pharmaceutical lead candidate

Key Research Findings

  • Hydrogen Bonding : The propanamide group enables hydrogen bonding, akin to triazole derivatives (), but crystal packing patterns may differ due to the benzothiazole core .
  • Synthetic Challenges : Halogenated benzothiazoles often require stringent conditions for cyclization, contrasting with simpler benzamide syntheses (e.g., acyl chloride + amine ).

Biological Activity

N-[(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide. Its molecular formula is C11H10Cl2N2OSC_{11}H_{10}Cl_2N_2OS with a molecular weight of 289.17 g/mol. The structure includes a benzothiazole moiety that contributes to its biological activities.

PropertyValue
IUPAC NameN-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Molecular FormulaC11H10Cl2N2OSC_{11}H_{10}Cl_2N_2OS
Molecular Weight289.17 g/mol
CAS Number868370-14-3

Synthesis

The synthesis typically involves the condensation of 4,6-dichloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under basic conditions in organic solvents like dichloromethane or chloroform. This method allows for the production of the compound in a laboratory setting with controlled conditions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiazole derivatives. This compound exhibits significant activity against various bacterial strains. For instance:

  • Study Findings : In vitro tests showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Properties

Research has indicated that benzothiazole compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that N-[4-(6-chloro-3-methylbenzothiazolyl)]propanamide exhibited cytotoxic effects against several cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

The proposed mechanism of action involves the interaction of the compound with cellular targets such as enzymes and receptors that play crucial roles in cell signaling and survival.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may also modulate receptor activity linked to growth factor signaling.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in breast and lung cancer cell lines
MechanismInvolves enzyme inhibition and receptor modulation

Q & A

Q. Table 1: Comparative Bioactivity of Benzothiazole Derivatives

Compound SubstituentsBiological ActivityKey Structural Feature
4,6-Dichloro-3-methylUnder investigationEnhanced electrophilicity
5-Chloro-2-methylphenylAntimicrobialChlorine at para position
4-FluorophenylAnticancerElectron-withdrawing group

Basic: What purification techniques are effective for this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol).
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/methanol) to improve crystal yield .

Advanced: How can synthetic routes be optimized for higher yields?

Answer:

  • Catalyst Screening: Test bases (triethylamine vs. DBU) to enhance imine formation kinetics .
  • Solvent Optimization: Compare polar aprotic solvents (DMF vs. THF) for intermediate stability.
  • Reaction Monitoring: Use TLC or in situ IR to identify rate-limiting steps .

Basic: How is purity assessed during synthesis?

Answer:

  • TLC: Monitor reaction progress using silica plates (UV visualization).
  • HPLC: Quantify impurities with a C18 column and acetonitrile/water gradient .
  • Elemental Analysis: Confirm C/H/N/S/Cl content matches theoretical values .

Advanced: What strategies address stability issues in aqueous buffers?

Answer:

  • Degradation Studies: Incubate at pH 2–9 and analyze via HPLC to identify labile groups (e.g., imine bond).
  • Thermal Analysis: Use DSC/TGA to assess solid-state stability under nitrogen .

Basic: Which solvents are suitable for its synthetic reactions?

Answer:

  • Polar Aprotic Solvents: DMF or DMSO for nucleophilic substitutions.
  • Halogenated Solvents: Dichloromethane for acid-catalyzed cyclizations .

Advanced: How to explore structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Cl with F, vary methyl groups) .
  • Biological Screening: Test analogs against enzyme targets (e.g., kinase inhibition assays).
  • QSAR Modeling: Correlate electronic parameters (Hammett σ) with activity trends .

Advanced: How to design experiments to determine the mechanism of action?

Answer:

  • In Vitro Assays: Measure inhibition of bacterial DNA gyrase or human kinases.
  • Gene Knockout Models: Use CRISPR-edited cell lines to identify target pathways.
  • Metabolomic Profiling: Track metabolic changes via LC-MS .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Answer:

  • IR Spectroscopy: Look for amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S (~680 cm⁻¹).
  • UV-Vis: Absorbance at 270–290 nm (π→π* transitions in benzothiazole) .

Advanced: How to resolve discrepancies in computational vs. experimental logP values?

Answer:

  • Experimental logP: Measure via shake-flask method (octanol/water partitioning).
  • Computational Adjustments: Refine force fields using experimental data for chlorinated benzothiazoles .

Basic: What safety precautions are required during handling?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.